molecular formula C19H23Cl2N3O3S B2950078 2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216713-05-1

2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2950078
CAS No.: 1216713-05-1
M. Wt: 444.37
InChI Key: VCTBBSJAOFAQIP-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic thieno[2,3-c]pyridine derivative characterized by a 4-chlorophenoxyacetamido substituent and an isopropyl group at position 6 of the tetrahydrothienopyridine scaffold. Its structural design integrates a chlorinated aromatic moiety (4-chlorophenoxy) to enhance target binding affinity and metabolic stability, while the isopropyl group modulates lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S.ClH/c1-11(2)23-8-7-14-15(9-23)27-19(17(14)18(21)25)22-16(24)10-26-13-5-3-12(20)4-6-13;/h3-6,11H,7-10H2,1-2H3,(H2,21,25)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTBBSJAOFAQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a derivative of tetrahydrothienopyridine known for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H18ClN3O3C_{15}H_{18}ClN_{3}O_{3} with a molecular weight of approximately 305.78 g/mol. Its structure includes a tetrahydrothieno[2,3-c]pyridine core substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant antimicrobial properties. For instance, compounds similar to the one have been evaluated for their effectiveness against Mycobacterium tuberculosis (MTB). In a study involving various derivatives, certain compounds demonstrated inhibition of MTB pantothenate synthetase with an IC50 value as low as 5.87μM5.87\mu M and a minimum inhibitory concentration (MIC) of 9.28μM9.28\mu M .

Cytotoxicity

The cytotoxic effects of this class of compounds have been assessed using the RAW 264.7 cell line. The findings suggest that while some derivatives show potent antimicrobial activity, they also exhibit non-cytotoxic profiles at concentrations up to 50μM50\mu M, indicating a favorable safety margin for potential therapeutic use .

The proposed mechanism involves inhibition of specific enzymes crucial for bacterial survival and replication. The binding affinity of these compounds to the target enzymes has been confirmed through differential scanning fluorimetry, suggesting that structural modifications can enhance potency against MTB .

Case Studies

  • Inhibition of Pantothenate Synthetase : A study highlighted the synthesis and evaluation of various tetrahydrothieno[2,3-c]pyridine derivatives. One compound exhibited strong inhibition against MTB pantothenate synthetase, supporting its potential as an anti-tuberculosis agent .
  • Adenosine Receptor Modulation : Research has identified related compounds as potential allosteric modulators at the A1 adenosine receptor (A1AR). This modulation could have implications for treating conditions like cardiac arrhythmias and neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 ValueMIC ValueRemarks
Antimicrobial6-(4-nitrophenylsulfonyl)-...5.87μM5.87\mu M9.28μM9.28\mu MActive against MTB pantothenate synthetase
CytotoxicityVarious derivativesNon-cytotoxic at 50 µM-Favorable safety profile
A1 Adenosine ReceptorRelated tetrahydrothieno derivatives--Potential allosteric modulation

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share the thieno[2,3-c]pyridine core but differ in substituents, influencing pharmacological activity, solubility, and metabolic stability. Below is a comparative analysis with key derivatives:

Structural and Physicochemical Comparison

Compound Substituents Molecular Formula Molecular Weight Key Features
Target Compound (2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-...) 4-Chlorophenoxy, isopropyl C₂₁H₂₅Cl₂N₃O₃S 482.4 Enhanced lipophilicity (isopropyl), electron-withdrawing Cl for stability
2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-ethyl-... (CAS 1330300-62-3) 4-Chlorophenylsulfonyl, ethyl C₁₈H₂₁Cl₂N₃O₄S₂ 478.4 Sulfonyl group increases polarity; ethyl reduces steric hindrance
2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-... (CAS 1328654-50-7) 4-Fluorophenylthio, methyl C₁₇H₁₉ClFN₃O₂S₂ 415.9 Thioether linkage improves metabolic resistance; F enhances electronegativity

Pharmacological Activity

  • Target Compound: Preclinical studies on structurally related thienopyridines (e.g., compound C1 in ) demonstrated superior antiplatelet activity compared to ticlopidine, a first-generation ADP antagonist. The 4-chlorophenoxy group likely enhances receptor binding by mimicking ADP’s phosphate interactions .
  • Thioether Analog (CAS 1328654-50-7) : The thioether linkage resists oxidative metabolism, prolonging half-life, but fluorine’s electronegativity may reduce affinity for hydrophobic receptor pockets .

Research Implications and Gaps

Future research should prioritize:

In vitro ADP-binding assays to quantify potency differences.

Pharmacokinetic profiling to validate the isopropyl group’s impact on half-life.

Toxicity studies to assess safety margins, particularly for sulfonyl-containing derivatives linked to reactive metabolite risks .

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